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The emergence of multidrug-resistant Gram-positive pathogens necessitates the strategic use

of novel antimicrobial agents. Tedizolid, a second-generation oxazolidinone, offers a potent

therapeutic option with an enhanced safety profile compared to its predecessor, linezolid. This

guide provides a comprehensive comparison of tedizolid and linezolid, focusing on the validity

of using linezolid susceptibility as a surrogate for predicting tedizolid susceptibility, supported

by experimental data and established clinical guidelines.

In Vitro Potency: A Clear Advantage for Tedizolid
Numerous in vitro studies have consistently demonstrated that tedizolid is significantly more

potent than linezolid against a wide spectrum of Gram-positive bacteria, including methicillin-

resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2]

Generally, tedizolid exhibits 4- to 8-fold greater in vitro activity than linezolid.[3][4] This

increased potency is reflected in lower minimum inhibitory concentration (MIC) values required

to inhibit the growth of target pathogens.

A large surveillance study of 10,702 Gram-positive isolates showed high categorical agreement

between linezolid and tedizolid MIC results, with very major error rates (tedizolid false-

susceptible) of 0% for S. aureus and other staphylococci, 0.2% for Enterococcus spp., and 0%
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for Streptococcus spp.[5][6] These low error rates provide a strong basis for the surrogate use

of linezolid susceptibility.

Comparative In Vitro Activity of Tedizolid and Linezolid
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Organism
(Number of
Isolates)

Drug MIC₅₀ (μg/mL) MIC₉₀ (μg/mL)
Susceptibility
(%)

Staphylococcus

aureus

Methicillin-

Susceptible

(MSSA) (n=100)

Tedizolid 0.5 0.5 100

Linezolid 2 2 100

Methicillin-

Resistant

(MRSA) (n=100)

Tedizolid 0.5 0.5 100

Linezolid 2 2 100

Streptococcus

pyogenes (n=50)
Tedizolid 0.25 0.5 100

Linezolid 1 2 100

Streptococcus

agalactiae

(n=50)

Tedizolid 0.25 0.5 100

Linezolid 1 2 100

Enterococcus

faecalis (n=50)
Tedizolid 0.5 0.5 80

Linezolid 2 2 100

Vancomycin-

Resistant

Enterococcus

faecium (VRE)

(n=50)

Tedizolid 0.5 0.5 Not specified

Linezolid 2 2 Not specified
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Data compiled from a study by Choi et al.[1] Susceptibility for S. aureus, S. pyogenes, S.

agalactiae, and E. faecalis is based on FDA breakpoints.

Regulatory and Guideline Perspectives
Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on

Antimicrobial Susceptibility Testing (EUCAST) support the use of linezolid as a surrogate for

tedizolid susceptibility testing under specific conditions.[7][8]

EUCAST: Recommends that isolates susceptible to linezolid can be reported as susceptible

to tedizolid. For isolates that are intermediate or resistant to linezolid, an MIC test for

tedizolid should be performed to confirm susceptibility.[7][8][9]

CLSI: Has established specific MIC breakpoints for tedizolid.[10][11] While not explicitly

stating a surrogate policy in all documents, the high categorical agreement between the two

drugs is widely acknowledged.[5][6]

The following diagram illustrates the recommended workflow for determining tedizolid

susceptibility, incorporating the surrogate approach.
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Tedizolid Susceptibility Testing Workflow

Isolate Identified

Perform Linezolid Susceptibility Test
(e.g., Disk Diffusion, Broth Microdilution)

Interpret Linezolid Result

Report Tedizolid as Susceptible

  Susceptible

Perform Tedizolid MIC Test
(e.g., Broth Microdilution, E-test)

  Intermediate/
  Resistant

Interpret Tedizolid MIC

Report Tedizolid Susceptibility
Based on MIC Result

Click to download full resolution via product page

Recommended workflow for tedizolid susceptibility testing.

Clinical Efficacy: Non-Inferiority in Practice
The in vitro advantages of tedizolid translate to effective clinical outcomes. Pooled data from

two Phase 3 clinical trials (ESTABLISH-1 and ESTABLISH-2) in patients with acute bacterial

skin and skin structure infections (ABSSSI) demonstrated that a 6-day course of 200 mg once-

daily tedizolid was non-inferior to a 10-day course of 600 mg twice-daily linezolid.[3][12][13]
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Clinical Outcomes in Phase 3 ABSSSI Trials (Pooled
Data)

Endpoint
Tedizolid (200 mg
once daily for 6
days)

Linezolid (600 mg
twice daily for 10
days)

Treatment
Difference (95% CI)

Early Clinical

Response (48-72h)
81.6% (542/664) 79.4% (531/669) 2.2% (-2.0 to 6.5)

Investigator-Assessed

Clinical Success at

Post-Therapy

Evaluation

86.7% 86.8% -0.1% (-3.8 to 3.6)

Data from pooled analysis of ESTABLISH-1 and ESTABLISH-2 trials.[12][13]

Notably, tedizolid achieved these comparable efficacy rates with a shorter treatment duration

and was associated with a lower incidence of gastrointestinal adverse events and

myelosuppression (thrombocytopenia) compared to linezolid.[2][12][13]

Experimental Protocols
The determination of in vitro susceptibility for tedizolid and linezolid is primarily conducted using

standardized methods as outlined by CLSI and EUCAST.

Broth Microdilution (Reference Method)
Inoculum Preparation: A standardized inoculum of the bacterial isolate is prepared to a

turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a

final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

Antimicrobial Agent Dilution: Serial twofold dilutions of tedizolid and linezolid are prepared in

cation-adjusted Mueller-Hinton broth.

Inoculation: Microdilution trays containing the serially diluted antimicrobial agents are

inoculated with the standardized bacterial suspension.
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Incubation: The trays are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial

agent that completely inhibits visible growth of the organism. For oxazolidinones like linezolid

and tedizolid, CLSI recommends reading the MIC at the point of approximately 80%

inhibition, disregarding faint hazes or pinpoint growth.[4]

Agar Dilution
Plate Preparation: Serial twofold dilutions of the antimicrobial agents are incorporated into

molten Mueller-Hinton agar, which is then poured into petri dishes.

Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is

prepared.

Inoculation: A standardized amount of the inoculum is spot-plated onto the surface of the

agar plates containing the different drug concentrations.

Incubation: Plates are incubated at 35°C ± 2°C for 16-20 hours.

MIC Determination: The MIC is the lowest concentration of the drug that inhibits visible

growth on the agar surface.[1]

Conclusion
The use of linezolid susceptibility as a surrogate for predicting tedizolid susceptibility is a well-

supported and practical approach in the clinical microbiology laboratory.[5][6][7] Tedizolid

consistently demonstrates superior in vitro potency compared to linezolid against key Gram-

positive pathogens.[1][2] This in vitro advantage, coupled with proven non-inferior clinical

efficacy in a shorter treatment course and a more favorable safety profile, positions tedizolid as

a valuable therapeutic alternative.[2][12][13] For isolates that are susceptible to linezolid,

clinicians can confidently infer susceptibility to tedizolid. However, for linezolid-intermediate or -

resistant isolates, direct susceptibility testing of tedizolid is recommended to guide appropriate

therapy.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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